An In-depth Technical Guide to 7-Chloroimidazo[1,2-a]pyridine Hydrochloride: Core Properties and Applications for Scientific Researchers
An In-depth Technical Guide to 7-Chloroimidazo[1,2-a]pyridine Hydrochloride: Core Properties and Applications for Scientific Researchers
This guide provides a comprehensive technical overview of 7-Chloroimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into the fundamental physicochemical properties, synthesis, safety considerations, and, most critically, the scientific applications and mechanistic insights related to this compound and its derivatives.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[1][2] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Saripidem showcase the therapeutic versatility of this heterocyclic system.[3]
The introduction of a chlorine atom at the 7-position of the imidazo[1,2-a]pyridine ring, and its subsequent formulation as a hydrochloride salt, modulates the compound's physicochemical and pharmacological properties. This guide will focus specifically on 7-Chloroimidazo[1,2-a]pyridine hydrochloride, providing a detailed exploration of its characteristics and potential applications.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. The hydrochloride salt form of 7-Chloroimidazo[1,2-a]pyridine is typically employed to enhance aqueous solubility and stability.
| Property | Value | Source |
| Chemical Name | 7-Chloroimidazo[1,2-a]pyridine hydrochloride | - |
| CAS Number | 1072944-43-4 | [4] |
| Molecular Formula | C₇H₆Cl₂N₂ | [4] |
| Molecular Weight | 189.04 g/mol | [4] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Melting Point | Data not available for the hydrochloride salt. The free base has a melting point of 49-51 °C. | [5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. The free base is soluble in benzene and alcohol, and insoluble in ether. | [6][7] |
Structural Formula:
Synthesis of 7-Chloroimidazo[1,2-a]pyridine and its Hydrochloride Salt
The synthesis of the 7-Chloroimidazo[1,2-a]pyridine free base is typically achieved through a condensation reaction between 2-amino-4-chloropyridine and chloroacetaldehyde.[5] The hydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid.
Experimental Protocol: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
This protocol is adapted from established literature procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.[5]
Materials:
-
2-Amino-4-chloropyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
To a suspension of 2-amino-4-chloropyridine in ethanol, add sodium bicarbonate.
-
To this mixture, add a 50% aqueous solution of chloroacetaldehyde.
-
Heat the reaction mixture to reflux for 4 hours.
-
After the reflux period, continue stirring the reaction mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate and perform a liquid-liquid extraction.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-chloroimidazo[1,2-a]pyridine as an oil.
Protocol: Formation of the Hydrochloride Salt
-
Dissolve the purified 7-chloroimidazo[1,2-a]pyridine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble gaseous HCl through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.
Caption: Synthetic workflow for 7-Chloroimidazo[1,2-a]pyridine hydrochloride.
Spectroscopic and Analytical Characterization
-
¹H NMR: The formation of the hydrochloride salt leads to protonation of one of the nitrogen atoms in the pyridine ring. This results in a downfield shift of the proton signals compared to the free base, due to the increased positive charge and decreased electron density on the aromatic rings.[8]
-
¹³C NMR: Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum are also expected to shift downfield upon protonation.[9]
-
FTIR: The IR spectrum of the hydrochloride salt will show characteristic bands for the aromatic C-H and C=C stretching vibrations. Additionally, a broad absorption is expected in the 2400-3300 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in pyridinium salts.[10][11]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base (C₇H₅ClN₂), with the characteristic isotopic pattern for a chlorine-containing compound.
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. Numerous derivatives have demonstrated potent anticancer activity.[12][13][14][15]
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
A significant body of research has implicated the PI3K/AKT/mTOR signaling pathway as a key target for imidazo[1,2-a]pyridine derivatives.[16][17][18][19] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Several studies have shown that novel imidazo[1,2-a]pyridine compounds can inhibit the proliferation of various cancer cell lines, including those of breast cancer and melanoma.[12][17] The mechanism often involves the inhibition of key kinases in the PI3K/AKT/mTOR pathway. This inhibition leads to a cascade of downstream effects, including:
-
Cell Cycle Arrest: Increased levels of cell cycle inhibitors like p53 and p21 have been observed, leading to a halt in cell division.[12]
-
Induction of Apoptosis: The compounds can trigger programmed cell death, as evidenced by the activation of caspases and changes in the expression of apoptosis-related proteins.[12][17]
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